molecular formula C6H6ClIN2 B594703 4-Chloro-5-iodobenzene-1,2-diamine CAS No. 1219741-20-4

4-Chloro-5-iodobenzene-1,2-diamine

Cat. No. B594703
M. Wt: 268.482
InChI Key: ITRURZJHRPWUPJ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6ClIN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Chloro-5-iodobenzene-1,2-diamine involves several steps. One method involves the use of potassium hydroxide in ethanol and water under reflux conditions . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-iodobenzene-1,2-diamine is 1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 .


Chemical Reactions Analysis

4-Chloro-5-iodobenzene-1,2-diamine can participate in various chemical reactions. For instance, it can be used in C-C coupling reactions . It can also undergo oxidative C-H amination of N″-aryl-N′-tosyl/N′-methylsulfonylamidines and N,N′-bis(aryl)amidines in the presence of mCPBA .


Physical And Chemical Properties Analysis

4-Chloro-5-iodobenzene-1,2-diamine has a molecular weight of 268.48 . It is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

  • Vibrational Spectra of Halobenzene Cations : This study focused on the vibrational spectra of various halobenzene cations, including chloro- and iodobenzene. These findings are relevant for understanding the electronic and vibrational properties of related compounds like 4-Chloro-5-iodobenzene-1,2-diamine, which can be crucial in materials science and spectroscopic analysis (Kwon, Kim, & Kim, 2002).

  • Halogen Bonding in Halotriaroylbenzenes : This research on 4-halotriaroylbenzenes, including chloro- and iodo- derivatives, highlights the significance of halogen bonding as a structural determinant. Such insights are valuable in the design of molecular structures and materials where halogen bonding plays a critical role, potentially applicable to 4-Chloro-5-iodobenzene-1,2-diamine (Pigge, Vangala, & Swenson, 2006).

  • Synthesis of New Fluorinated Polyimides : This paper discusses the synthesis of fluorinated polyimides using diamines, which are structurally similar to 4-Chloro-5-iodobenzene-1,2-diamine. These materials have applications in electronics and aerospace due to their exceptional thermal stability and dielectric properties (Wang, Zhao, & Li, 2012).

  • Properties of Soluble Copolyamide-imides : This study involves the synthesis of copolyamide-imides using various aromatic diamines, similar to 4-Chloro-5-iodobenzene-1,2-diamine. Such polymers have applications in high-performance materials due to their solubility and thermal stability (Yang & Wei, 2001).

  • Synthesis of Thermally Stable Polyimides : The synthesis of polyimides using unsymmetrical diamine monomers, akin to 4-Chloro-5-iodobenzene-1,2-diamine, was explored. These polyimides have potential uses in high-temperature applications and electronics (Ghaemy & Alizadeh, 2009).

  • Low-Pressure Helium Microwave-Induced Plasma Mass Spectrometry : This research, focusing on the detection of halogenated compounds like iodobenzene, provides insights into analytical techniques that could be applied to detect or analyze compounds like 4-Chloro-5-iodobenzene-1,2-diamine (Creed, Davidson, Shen, & Caruso, 1990).

Safety And Hazards

4-Chloro-5-iodobenzene-1,2-diamine is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-5-iodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRURZJHRPWUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodobenzene-1,2-diamine

Synthesis routes and methods I

Procedure details

To a suspension of 5-chloro-4-iodo-2-nitroaniline (36.5 g, 122 mmol) in EtOH (800 mL) and water (150 mL) was added iron powder (38 g, 673 mmol) and NH4Cl (16 g, 306 mmol). The mixture was heated under nitrogen at 50° C. overnight. Additional iron powder (38 g, 673 mmol) and NH4Cl (16 g, 306 mmol) were added and heating was continued for 45 h. The reaction mixture was cooled, filtered and concentrated. The resulting residue was re-dissolved in ethyl acetate and washed with sodium bicarbonate solution. The organic phase was concentrated to afford the desired product as a gray solid, which was used in the next step without further purification.
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
38 g
Type
catalyst
Reaction Step Two
Name
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
38 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-2-nitroaniline (500 mg, 2.90 mmol) in acetic acid (20 ml) was added NIS (650 mg, 2.89 mmol). The resulting solution was stirred overnight at room temperature and then diluted with water (40 ml). The solids were collected by filtration to afford 5-chloro-4-iodo-2-nitroaniline as a brown solid (800 mg, crude). To a solution of 5-chloro-4-iodo-2-nitroaniline (800 mg, crude) in water (4 ml) and ethanol (20 ml) was added Fe powder (600 mg, 10.74 mmol) and ammonium chloride (430 mg, 8.04 mmol). The resulting solution was stirred overnight at reflux and then cooled to room temperature. The solid was filtered out and the filtrate was concentrated under vacuum. The residue was dissolved in ethyl acetate (200 ml) and washed with brine (100 ml), dried over Na2SO4 and concentrated under vacuum to afford 4-chloro-5-iodobenzene-1,2-diamine as a brown solid (600 mg, crude).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 5-chloro-4-iodo-2-nitroaniline 1-5 (31.7 g, 106 mmol) and iron powder (59.0 g, 1060 mmol) in 880 mL ethanol was added a solution of NH4Cl (28 g, 530 mmol) in 240 mL of water. The resulting mixture was mechanically stirred at 60° C. for 40 h. After cooling to rt the mixture was filtered and the filtrate reduced to about 500 mL by rotary evaporation. This filtrate was diluted with 1 L of EtOAc and 1 L of water, and shaken. The organic layer separated, washed with brine, dried (MgSO4) and evaporated to provide crude product. The crude product was dissolved in 80 mL of EtOAc, diluted with 80 mL of hexanes and injected onto a 330 g column of SiO2, which was pre-eluted with 33% EtOAc in hexanes. The column was subjected to MPLC eluting at 100 mL/min with 33% EtOAc in hexanes (15 min) and then 50% EtOAc (20 min) to provide 5-chloro-4-iodo-1,2-phenylenediamine 1-6. Impure fractions of residue were resubjected to MPLC on a 330 g column of SiO2 by the same method to provide additional 5-chloro-4-iodo-1,2-phenylenediamine 1-6 as an amorphous solid. 1H NMR (500 MHz, DMSO-d6): δ 4.77 (s, 2H), 4.91 (s, 2H), 6.66 (s, 1H), 6.93 (s, 1H); LC-MS: calculated for C6H6ClIN2 267.9, observed Dole 269.0 (M+H)+.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
solvent
Reaction Step One
Name
Quantity
59 g
Type
catalyst
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
80 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
1
Citations
P Lan, FA Romero, D Wodka, AJ Kassick… - Journal of Medicinal …, 2017 - ACS Publications
AMP-activated protein kinase (AMPK) plays an essential role as a cellular energy sensor and master regulator of metabolism in eukaryotes. Dysregulated lipid and carbohydrate …
Number of citations: 20 pubs.acs.org

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